![molecular formula C8H13N3O2 B2725557 methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1955548-72-7](/img/structure/B2725557.png)
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a pyrazole-containing compound that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is not fully understood; however, several studies have suggested that it may act by inhibiting enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer properties. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been found to have herbicidal and insecticidal activities. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit antifungal, antimicrobial, and antiviral activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in lab experiments is its relatively simple synthesis method. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can be synthesized using readily available starting materials and standard laboratory equipment. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate exhibits a wide range of biological activities, making it a potential candidate for drug discovery and agrochemical development. However, one of the limitations of using methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in lab experiments is its potential toxicity. Further studies are needed to determine the safety of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate and its potential side effects.
Future Directions
There are several future directions for the research on methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate. One of the potential areas of research is the development of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential area of research is the development of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate-based agrochemicals for the control of pests and weeds. In addition, further studies are needed to determine the safety and potential side effects of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate. Overall, the potential applications of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in various fields make it a promising candidate for future research.
Synthesis Methods
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can be synthesized through several methods, including the reaction of 1,3-diketones with hydrazine hydrate and α-bromoacetophenones with hydrazine hydrate. Another method involves the reaction of methyl acetoacetate with hydrazine hydrate in the presence of acetic anhydride. The yield of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is reported to be between 50-70% using these methods.
Scientific Research Applications
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been extensively studied for its potential applications in various fields, including drug discovery, agrochemicals, and materials science. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for drug development. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to have herbicidal and insecticidal activities, making it a potential candidate for the development of agrochemicals. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been used as a building block in the synthesis of various materials, including polymers and metal complexes.
properties
IUPAC Name |
methyl 2-(3-aminopyrazol-1-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEOAQIGJYIYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate |
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